7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione
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Overview
Description
7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione is a synthetic compound with the molecular formula C16H22N6O2 and a molecular weight of 330.38 g/mol . This compound is part of the purine family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by its attachment to the purine core. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups to the molecule.
Scientific Research Applications
7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar compounds to 7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione include other purine derivatives such as:
- 1-benzyl-3,7-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 7-Butyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
These compounds share structural similarities but may differ in their biological activities and applications
Properties
IUPAC Name |
7-butyl-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-6-7-8-21-12-13(20(5)16(24)18-14(12)23)17-15(21)22-11(4)9(2)10(3)19-22/h6-8H2,1-5H3,(H,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRAVSKWVHUJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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